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Introduction

GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor whose
primary molecular target is the late sodium current (INaL). This persistent component of the
fast Na+ current, flowing through voltage-gated sodium channels (Nav), plays a crucial role in
the pathophysiology of cardiac arrhythmias and certain neurological disorders. Unlike inhibitors
that broadly target the peak sodium current, GS-967 exhibits a remarkable selectivity for the
late, sustained current, offering a more targeted therapeutic approach with a potentially wider
therapeutic window. This technical guide provides an in-depth exploration of the molecular
interaction of GS-967 with its target, supported by quantitative data, detailed experimental
protocols, and visual representations of the underlying mechanisms.

Core Molecular Target: The Late Sodium Current
(INaL)

The primary molecular target of GS-967 is the late component of the inward sodium current
(INaL) in excitable cells, particularly cardiomyocytes and neurons.[1][2][3] Under normal
physiological conditions, the INaL is a very small fraction of the peak sodium current (INaP)
and contributes to the plateau phase of the action potential.[4][5] However, in pathological
states such as long QT syndrome, heart failure, and myocardial ischemia, the INaL can be
significantly enhanced, leading to cellular sodium and calcium overload, which in turn can
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trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADSs), the cellular

basis for cardiac arrhythmias.[4][6][7] GS-967 selectively inhibits this enhanced late current,

thereby mitigating its pathological consequences.

Quantitative Data: Potency and Selectivity of GS-967

The potency of GS-967 in inhibiting the late sodium current has been quantified in various

experimental models. The following tables summarize the key inhibitory concentrations (IC50)

and other relevant quantitative data.

Cell/Tissue Experimental
Parameter Value - Reference
Type Condition
Ventricular
IC50 for late INa  0.13 uM - [2]
myocytes
IC50 for late INa 0.21 uM Isolated hearts - [2]
Ventricular Attenuation of
Apparent IC50 ~10 nM [2]
myocytes ATX-Il effect
IC50 for UDB of hiPSC-derived ) )
0.07 uM ] 10 Hz stimulation  [8][9]
INaP cardiomyocytes
Maximal
EC50 for MES )
) 1.1+0.23mg/kg  Scn8aD/+ mice Electroshock [10]
seizures _
Seizure
Maximal
EC50 for MES 0.70+£0.22 . _
] Wild-type mice Electroshock [10]
seizures mg/kg

Seizure

Table 1: Inhibitory and Effective Concentrations of GS-967

GS-967 demonstrates significant selectivity for the late sodium current over the peak sodium

current.
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IC50 for UDB of
Compound Cell Type Reference
INaP (uM)

hiPSC-derived
GS-967 0.07 ) [8I[91[11]
cardiomyocytes

hiPSC-derived
Ranolazine 7.8 (or 16) ) [21819111]
cardiomyocytes

hiPSC-derived
Lidocaine 133.5 (or 17) ) [2][8][9][11]
cardiomyocytes

) hiPSC-derived
Lacosamide 158.5 ) [819]
cardiomyocytes

Table 2: Comparative Potency for Use-Dependent Block of Peak Sodium Current (INaP)

Mechanism of Action: How GS-967 Inhibits the Late
Sodium Current

GS-967's mechanism of action involves a state-dependent block of the voltage-gated sodium
channel. It preferentially binds to the channel when it is in the inactivated state. This leads to a
stabilization of the inactivated state, thereby reducing the number of channels that can
contribute to the late sodium current.[11]

Key features of GS-967's mechanism include:

o Preferential block of INaL: GS-967 has a significantly higher affinity for the channel
conformations that conduct the late current compared to the transient peak current.[11]

o Use-dependent block (UDB) of INaP: At higher stimulation frequencies, GS-967 also
demonstrates a potent use-dependent block of the peak sodium current. This is attributed to
its rapid binding and moderate unbinding kinetics, causing an accumulation of blocked
channels during rapid firing.[8][11]

e Modulation of channel gating: GS-967 enhances slow inactivation and slows the recovery
from both fast and slow inactivation of the sodium channel.[11]
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Experimental Protocols

The characterization of GS-967's interaction with the late sodium current relies heavily on
electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Voltage-Clamp Recording of Late Sodium
Current

This protocol is a standard method to measure ionic currents across the membrane of a single
cell.

1. Cell Preparation:

Isolate single ventricular myocytes from animal hearts (e.g., rabbit, canine) or use human
induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[8][12]

For neuronal studies, acutely dissociate hippocampal pyramidal neurons from mice.[13]
Maintain cells in an appropriate culture medium and temperature.

. Solutions:

External Solution (in mM): e.g., 140 NacCl, 4 KClI, 1.8 CaCl2, 1 MgCI2, 10 HEPES, 10
Glucose; pH adjusted to 7.4 with NaOH. To isolate the sodium current, blockers for other
channels (e.g., CsCl for K+ channels, nifedipine for Ca2+ channels) are added.

Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP;
pH adjusted to 7.2 with CsOH.

. Electrophysiological Recording:

Use a patch-clamp amplifier and data acquisition system.

Pull borosilicate glass pipettes to a resistance of 2-5 MQ when filled with the internal
solution.

Form a giga-ohm seal between the pipette tip and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all
sodium channels are in the closed state.

Apply a depolarizing voltage step (e.g., to -20 mV for 500 ms) to elicit both the peak and late
sodium currents.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.biorxiv.org/content/10.1101/2020.05.08.084350v1.full
https://www.ahajournals.org/doi/10.1161/CIRCEP.118.006875
https://dravetfoundation.org/wp-content/uploads/2022/08/GEORGE_AES_poster.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The late sodium current is measured as the sustained current towards the end of the
depolarizing pulse.

o Perfuse the cell with increasing concentrations of GS-967 to determine the dose-dependent
inhibition of the late sodium current.

4. Data Analysis:

o Measure the amplitude of the late sodium current before and after drug application.
o Plot the percentage of inhibition against the drug concentration and fit the data with a Hill
equation to determine the IC50 value.

Visualizing the Molecular Action of GS-967
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Caption: Pathological cascade leading to arrhythmias and the inhibitory action of GS-967.
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Experimental Workflow for Characterizing GS-967
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Caption: Workflow for electrophysiological characterization of GS-967's effect on late INa.
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Conclusion

GS-967 is a highly selective and potent inhibitor of the late sodium current, a validated
therapeutic target for a range of cardiac and neurological disorders. Its mechanism of action,
centered on the state-dependent block of voltage-gated sodium channels, provides a targeted
approach to mitigating the pathological consequences of enhanced INaL. The quantitative data
and experimental protocols outlined in this guide provide a comprehensive overview for
researchers and drug development professionals working to further understand and leverage
the therapeutic potential of GS-967 and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27136942/
https://pubmed.ncbi.nlm.nih.gov/27136942/
https://www.ahajournals.org/doi/10.1161/CIRCEP.118.006875
https://dravetfoundation.org/wp-content/uploads/2022/08/GEORGE_AES_poster.pdf
https://www.benchchem.com/product/b15589792#understanding-the-molecular-target-of-gs967
https://www.benchchem.com/product/b15589792#understanding-the-molecular-target-of-gs967
https://www.benchchem.com/product/b15589792#understanding-the-molecular-target-of-gs967
https://www.benchchem.com/product/b15589792#understanding-the-molecular-target-of-gs967
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15589792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

